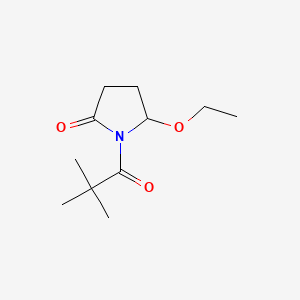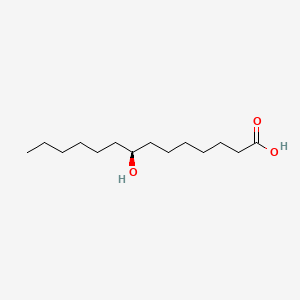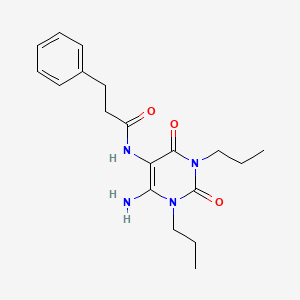
PSORALEN-C 2 CEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psoralen-C 2 CEP is a member of the psoralen family, which are naturally occurring photoactive compounds found in plants. These compounds become cytotoxic when activated by specific frequencies of electromagnetic waves, such as ultraviolet light. Psoralens penetrate the phospholipid cellular membranes and insert themselves between the pyrimidines of deoxyribonucleic acid (DNA). Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .
Méthodes De Préparation
Psoralen-C 2 CEP can be synthesized through various methods. One common synthetic route involves the extraction of psoralen from the seeds of Psoralea corylifolia plants and certain fruits, such as figs and citrus fruits. The chemical structure of psoralen resembles that of coumarin due to the addition of a fused furan ring . Industrial production methods often involve the use of ultraviolet A (UVA) light for photoactivation .
Analyse Des Réactions Chimiques
Psoralen-C 2 CEP undergoes several types of chemical reactions, including:
Oxidation: Psoralen can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert psoralen into different reduced forms.
Substitution: Psoralen can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include ultraviolet light for photoactivation and various oxidizing or reducing agents.
Applications De Recherche Scientifique
Psoralen-C 2 CEP has a wide range of scientific research applications, including:
Chemistry: Used in photochemical studies to understand the behavior of photoactive compounds.
Biology: Employed in studies of DNA interactions and cellular apoptosis.
Medicine: Utilized in phototherapy for the treatment of skin conditions and certain types of cancer.
Industry: Applied in the development of photoactive materials and compounds.
Mécanisme D'action
The mechanism of action of Psoralen-C 2 CEP involves its photoactivation by ultraviolet light. Once activated, psoralen penetrates the phospholipid cellular membranes and inserts itself between the pyrimidines of deoxyribonucleic acid (DNA). This leads to the formation of mono- and di-adducts with DNA, resulting in marked cell apoptosis. The apoptotic effect is more pronounced in tumor cells due to their high rate of cell division. Additionally, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
Comparaison Avec Des Composés Similaires
Psoralen-C 2 CEP is unique among similar compounds due to its specific photoactive properties and its ability to form adducts with DNA. Similar compounds include:
Angelicin: An angular furocoumarin with similar photoactive properties.
Allosporalen: Another angular furocoumarin with comparable photoreactivity.
Linear furocoumarins: Such as psoralen itself, which share the ability to form DNA adducts upon photoactivation.
Propriétés
Numéro CAS |
126221-83-8 |
|---|---|
Formule moléculaire |
C26H35N2O6P |
Poids moléculaire |
502.548 |
Nom IUPAC |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
Clé InChI |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Synonymes |
PSORALEN-C 2 CEP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)



![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)



